5-メチルベンゾフラン

概要

説明

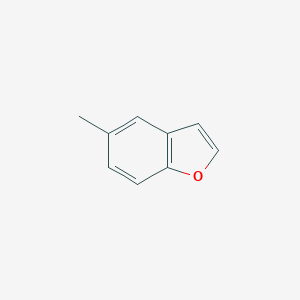

5-Methylbenzofuran is a heterocyclic aromatic compound belonging to the family of benzofurans, which are known for their wide range of biological activities. It is a naturally occurring compound found in various plants, including the bark of the white willow tree, and has been used in traditional Chinese medicine for centuries. Recently, 5-methylbenzofuran has become of interest to the scientific community due to its potential as a therapeutic agent for various diseases and disorders.

科学的研究の応用

抗がん治療の可能性

ベンゾフラン骨格は、5-メチルベンゾフランを含む、抗がん療法において大きな可能性を示しています . これらの化合物は、さまざまなヒト癌細胞株に対して優れた阻害活性を示し、幅広い基準抗がん剤を凌駕しています . これは、ベンゾフランを抗がん剤として開発するための有望な候補とするものです .

抗菌活性

ベンゾフラン化合物には、5-メチルベンゾフランを含む、強力な抗菌活性を示すことがわかっています . これは、それらが新しい抗菌薬の開発のための潜在的な候補であることを意味します .

抗酸化特性

ベンゾフラン誘導体は、抗酸化活性を示すことが示されています . これは、それらが酸化ストレス関連疾患に対抗する薬剤の開発に使用できることを示唆しています .

抗ウイルス活性

一部のベンゾフラン化合物は、抗ウイルス活性を示しています . たとえば、最近発見された新しい環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を示しています .

創薬リード化合物

Safety and Hazards

将来の方向性

作用機序

Target of Action

5-Methylbenzofuran, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been used in the treatment of various diseases such as cancer and microbial infections , suggesting that their targets could be related to these diseases.

Mode of Action

Benzofuran derivatives have been shown to exhibit antimicrobial activity This suggests that these compounds may interact with their targets, possibly microbial proteins or enzymes, leading to the inhibition of microbial growth

Biochemical Pathways

Benzofuran derivatives have been associated with anti-tumor and antimicrobial activities , indicating that they may affect pathways related to cell proliferation and microbial growth.

Pharmacokinetics

It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds . This suggests that 5-Methylbenzofuran may have favorable ADME properties that contribute to its bioavailability.

Result of Action

Benzofuran derivatives have been associated with anti-tumor and antimicrobial activities , suggesting that they may induce cell death in cancer cells or inhibit the growth of microbes.

生化学分析

Biochemical Properties

5-Methylbenzofuran, like other benzofuran derivatives, has been found to interact with various enzymes, proteins, and other biomolecules It is known that the unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Cellular Effects

Benzofuran compounds have been shown to have a wide range of effects on various types of cells and cellular processes . For example, they have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of benzofuran compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of benzofuran compounds can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

Benzofuran compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzofuran compounds can interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that benzofuran compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

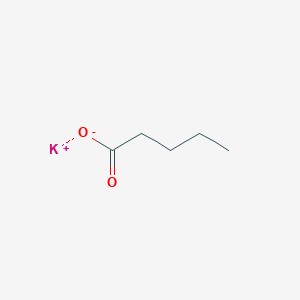

IUPAC Name |

5-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZQNAOFWQGLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171571 | |

| Record name | 5-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18441-43-5 | |

| Record name | 5-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM9ZJ1WW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 5-methylbenzofuran derivatives?

A: Several synthetic strategies have been employed for 5-methylbenzofuran derivatives. One common approach involves the Friedel-Crafts acylation of 2,3-diphenyl-5-methylbenzofuran with succinic anhydride, leading to the formation of beta-(2,3-diphenyl-5-methylbenzofuranoyl)propionic acid. [] This acid can be further reacted with various reagents like hydrazines to yield tetrahydropyridazinones. [] Another route utilizes the Vilsmeier formylation of 2-ethyl-5-methylbenzofuran, resulting in 2-ethyl-3-formyl-5-methylbenzofuran, which can be further derivatized with N- and C-nucleophiles. []

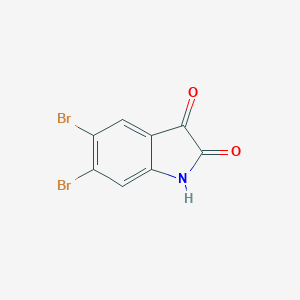

Q2: Have any 5-methylbenzofuran derivatives shown promising biological activity?

A: Yes, certain 5-methylbenzofuran derivatives exhibit noteworthy biological activities. Research indicates that a series of bromo-2-phenylbenzofuran derivatives, particularly those with a bromine substituent in the 2-phenyl ring and a methyl group at position 5 of the benzofuran moiety, demonstrate selective and reversible inhibition of monoamine oxidase B (MAO-B) at low micromolar and nanomolar concentrations. [] This finding suggests their potential as therapeutic agents for neurological disorders.

Q3: How does the structure of 5-methylbenzofuran derivatives influence their MAO-B inhibitory activity?

A: Structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the benzofuran core significantly influence the MAO-B inhibitory activity of 5-methylbenzofuran derivatives. For instance, the presence of a bromine atom on the 2-phenyl ring and a methyl group at the 5-position of the benzofuran ring appears to be crucial for potent and selective MAO-B inhibition. [] These findings highlight the importance of specific structural features for optimal interaction with the MAO-B enzyme.

Q4: Are there computational studies supporting the observed MAO-B inhibitory activity of 5-methylbenzofuran derivatives?

A: Yes, molecular docking simulations have been employed to understand the binding mode of 5-methylbenzofuran derivatives within the active site of the MAO-B enzyme. These studies provide insights into the key interactions responsible for the observed inhibitory activity, offering valuable information for further optimization of these compounds as potential MAO-B inhibitors. []

Q5: Beyond MAO-B inhibition, have other biological activities been explored for 5-methylbenzofuran derivatives?

A: Indeed, the biological potential of 5-methylbenzofuran derivatives extends beyond MAO-B inhibition. Research has explored their antimicrobial activity, particularly against various bacterial strains. For instance, a study investigating a series of benzofuran derivatives, including some with a 5-methyl substituent, revealed promising antibacterial activity. [] These findings suggest a broader therapeutic potential for 5-methylbenzofuran derivatives that warrants further exploration.

Q6: Have any studies explored the safety profile of 5-methylbenzofuran derivatives?

A: While specific toxicological data for all 5-methylbenzofuran derivatives is limited in the provided research, certain studies have assessed the cytotoxic effects of select derivatives. Notably, one study found that a series of bromo-2-phenylbenzofuran derivatives, potent MAO-B inhibitors, did not exhibit cytotoxic activity against the human neuroblastoma cell line SH-SY5Y. [] This finding suggests a potential safety advantage for these specific derivatives, although further comprehensive toxicological investigations are necessary.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。